Cas no 121050-04-2 (2,4-Azetidinedicarboxylicacid, (2R,4S)-rel-)

2,4-Azetidinedicarboxylicacid, (2R,4S)-rel- structure
121050-04-2 structure
Product Name:2,4-Azetidinedicarboxylicacid, (2R,4S)-rel-
CAS No:121050-04-2
MF:C5H7NO4
MW:145.113381624222
CID:211946
PubChem ID:2733517
Update Time:2025-04-19

2,4-Azetidinedicarboxylicacid, (2R,4S)-rel- Chemical and Physical Properties

Names and Identifiers

    • 2,4-Azetidinedicarboxylicacid, (2R,4S)-rel-
    • AMD 473
    • CIS-AZETIDINE-2,4-DICARBOXYLIC ACID
    • Picoplatin
    • ZD0473
    • C-ADA
    • 2,4-Azetidinedicarboxylicacid
    • (+/-)-TRANS-AZETIDINEN-2,4-DICARBOXYLIC ACID
    • 2,4-Azetidinedicarboxylicacid,(2R,4S)-rel-(9CI)
    • CIS-AZETIDINE-2,4-DICARBOXYLIC ACID NMDA GLUTAMATE RECEPT
    • (±)-cis-Azetidine-2,4-dicarboxylic acid,98%
    • (§1)-cis-Azetidine-2,4-dicarboxylic acid, 98%
    • CHEMBL41680
    • CCG-204184
    • EU-0100089
    • SR-01000075425-1
    • SCHEMBL1321720
    • SDCCGSBI-0050077.P002
    • A-243
    • 121050-04-2
    • cis azetidine-2,4-dicarboxylic acid
    • NCGC00093592-04
    • JMVIGOFRIJJUAW-WSOKHJQSSA-N
    • NCGC00093592-03
    • 2,4-Azetidinedicarboxylicacid,(2R,4S)-rel-
    • BPBio1_001300
    • Lopac0_000089
    • SR-01000075425
    • NCGC00093592-01
    • AKOS006358662
    • (2S,4R)-azetidine-2,4-dicarboxylic acid
    • NCGC00093592-02
    • Biomol-NT_000214
    • LP00089
    • (2R,4S)-azetidine-2,4-dicarboxylic acid
    • CIS-AZETIDINE-2,4-DICARBOXYLICACID
    • MDL: MFCD00671776
    • Inchi: 1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+
    • InChI Key: JMVIGOFRIJJUAW-WSOKHJQSSA-N
    • SMILES: OC([C@@H]1C[C@H](C(=O)O)N1)=O

Computed Properties

  • Exact Mass: 145.03800
  • Monoisotopic Mass: 144.029683
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -3.1
  • Topological Polar Surface Area: 96.9

Experimental Properties

  • Color/Form: White solid
  • Density: 1.5047 (rough estimate)
  • Melting Point: 259-260 °C
  • Boiling Point: 352.5°C at 760 mmHg
  • Flash Point: 167°C
  • Refractive Index: 1.4320 (estimate)
  • Solubility: H2O: 7.5 mg/mL
  • PSA: 86.63000
  • LogP: -0.78510
  • Solubility: Soluble in water, 7.5mg/ml

2,4-Azetidinedicarboxylicacid, (2R,4S)-rel- Security Information

2,4-Azetidinedicarboxylicacid, (2R,4S)-rel- Production Method

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.